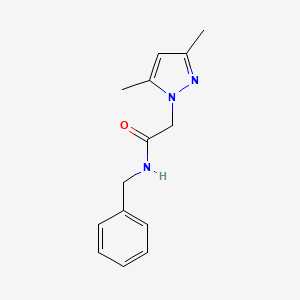

N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Descripción general

Descripción

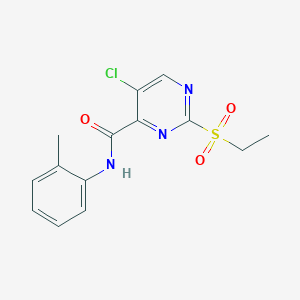

“N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a pyrazole-based compound . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide”, is achieved via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of this compound is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis

The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Aplicaciones Científicas De Investigación

Synthetic Methodology and Regiocontrolled Synthesis

Imidazoles play a crucial role in the synthesis of functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on constructing specific bonds during their formation . Researchers explore various methodologies, considering functional group compatibility and substitution patterns around the imidazole ring. This compound could serve as a building block in such synthetic pathways.

Antioxidant Properties

Imidazole derivatives often exhibit antioxidant activity. While specific studies on N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide are scarce, its structural features suggest potential antioxidant effects. Researchers could investigate its ability to scavenge free radicals and protect cells from oxidative stress .

Biological Activities

Imidazole-containing compounds, including 1,3-diazoles, display diverse biological activities. These range from antibacterial and antifungal effects to antitumor and anti-inflammatory properties. Although direct evidence for this compound’s biological activity is limited, its imidazole moiety warrants exploration in various assays .

Leishmanial and Antimalarial Evaluation

Given the structural resemblance to imidazole-based antiparasitic drugs, N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide could be evaluated for antileishmanial and antimalarial effects. Researchers might assess its potency against Leishmania parasites and Plasmodium species, which cause leishmaniasis and malaria, respectively .

Metal Coordination and Catalysis

Imidazoles readily coordinate with metal ions, forming stable complexes. Researchers could explore the ligand properties of this compound, potentially leading to applications in catalysis or metal-based therapies. Its unique pyrazole-substituted benzyl group may influence metal binding behavior .

Functional Materials and Supramolecular Chemistry

Imidazoles contribute to the design of functional materials, such as sensors, polymers, and liquid crystals. Investigating the self-assembly behavior of N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide could reveal its supramolecular interactions and guide material design .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit action against enzymes such asDHFR and enoyl ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .

Mode of Action

It’s suggested that the compound interacts with its targets through a fitting pattern in the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .

Biochemical Pathways

Given its potential targets, it may influence thefolic acid synthesis pathway (through DHFR inhibition) and the fatty acid synthesis pathway (through enoyl ACP reductase inhibition) . These pathways are critical for cell growth and replication, so their disruption can lead to potent antimicrobial or anticancer effects.

Result of Action

Similar compounds have shown strong antibacterial and antitubercular properties . This suggests that the compound may exert its effects by inhibiting bacterial growth or replication.

Propiedades

IUPAC Name |

N-benzyl-2-(3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-8-12(2)17(16-11)10-14(18)15-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRILRRGKUCGYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B4239029.png)

![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4239035.png)

![11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4239049.png)

![2-chloro-4-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4239064.png)

acetyl]amino}methyl)benzoate](/img/structure/B4239098.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)

![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)

![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)

![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4239132.png)

![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4239141.png)